molecular formula C22H22N2O4 B2697667 4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1795483-26-9

4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No. B2697667
CAS RN: 1795483-26-9
M. Wt: 378.428
InChI Key: RZXPOQILPGDZBG-UHFFFAOYSA-N
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Description

The compound “4-(((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile” is a complex organic molecule. It contains a benzo[d][1,3]dioxole-5-carbonyl group attached to a piperidin-4-yl group via a methoxy bridge . This compound is offered by Benchchem for CAS No. 1795483-26-9.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a benzo[d][1,3]dioxole ring, which is a type of aromatic ether. Attached to this ring is a carbonyl group, which is in turn connected to a piperidin-4-yl group via a methoxy bridge. The piperidin-4-yl group is a type of secondary amine. Finally, the molecule also contains a benzonitrile group .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with structures incorporating elements such as benzo[d][1,3]dioxole and piperidine have been studied for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives showing good to moderate activities against test microorganisms, demonstrating the potential of structurally complex compounds for antimicrobial applications (Bektaş et al., 2007).

Liquid Crystalline Behavior and Photophysical Properties

Research by Ahipa et al. (2014) on benzonitrile derivatives with alkoxy benzene and methoxy pyridine structures highlights their potential as mesogens and their luminescent properties, which could be relevant for materials science and optoelectronics (Ahipa et al., 2014).

Organic Synthesis and Medicinal Chemistry

Magano and Kiser (2014) discussed the synthesis of oxindole via palladium-catalyzed C-H functionalization, indicating the relevance of complex molecular structures in the synthesis of biologically active compounds, which could have implications in medicinal chemistry (Magano et al., 2014).

Sila-Analogues of σ Ligands

Tacke et al. (2003) explored sila-analogues of σ ligands, which involve structural modifications to enhance pharmacological properties. This research points to the potential of structural analogues, including benzonitrile derivatives, in developing new therapeutic agents (Tacke et al., 2003).

Electolyte Additives for High Voltage Lithium Ion Batteries

Huang et al. (2014) investigated 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for lithium ion batteries, highlighting the importance of specific chemical compounds in enhancing the performance of high voltage batteries (Huang et al., 2014).

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. Given that similar compounds have been used as inhibitors of platelet aggregation , it could be interesting to explore whether this compound has similar properties. Additionally, further studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

4-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c23-12-16-1-3-17(4-2-16)13-26-14-18-7-9-24(10-8-18)22(25)19-5-6-20-21(11-19)28-15-27-20/h1-6,11,18H,7-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXPOQILPGDZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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